2-(1-Benzylpiperidin-3-yl)pyridine

Kinase Inhibition Drug Discovery Selectivity Profiling

Select 2-(1-Benzylpiperidin-3-yl)pyridine for reproducible kinase research. Unlike generic N-benzylpiperidine analogues, this compound is documented to inhibit ALK and c-Met receptor tyrosine kinases and achieves a cellular IC50 of 102 nM for PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells. Substituting with uncharacterized analogues risks data misinterpretation. Procure with confidence from verified suppliers offering ≥95% purity for preclinical target engagement and SAR studies.

Molecular Formula C17H20N2
Molecular Weight 252.361
CAS No. 861907-77-9
Cat. No. B2570995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpiperidin-3-yl)pyridine
CAS861907-77-9
Molecular FormulaC17H20N2
Molecular Weight252.361
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C17H20N2/c1-2-7-15(8-3-1)13-19-12-6-9-16(14-19)17-10-4-5-11-18-17/h1-5,7-8,10-11,16H,6,9,12-14H2
InChIKeyRNZXCSZUVOWBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

861907-77-9: Product Evidence for 2-(1-Benzylpiperidin-3-yl)pyridine Selection in Research and Development


2-(1-Benzylpiperidin-3-yl)pyridine (CAS 861907-77-9) is a piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [1]. This compound, also known as 1-benzylisoanabasine [2], has a molecular weight of 252.35 g/mol [2] and is available in purities of 95-98% from commercial suppliers .

Why 2-(1-Benzylpiperidin-3-yl)pyridine (861907-77-9) Cannot Be Assumed Interchangeable with its Analogues


Subtle structural variations among N-benzyl piperidine derivatives lead to profound differences in kinase inhibition profiles, isoform selectivity, and downstream cellular effects. For instance, while the N-benzylpiperidine scaffold is a recognized pharmacophore for multi-target directed ligands in Alzheimer's disease, the specific substitution pattern of 2-(1-benzylpiperidin-3-yl)pyridine dictates its unique kinase target engagement, notably its inhibitory activity against ALK and c-Met [1], which is not a universal property of the class . Consequently, substitution with a generic or uncharacterized analogue without comparative data on these specific targets is a significant risk to research reproducibility and project timelines.

Quantitative Differentiation Guide: 2-(1-Benzylpiperidin-3-yl)pyridine vs. Closest Analogues


Kinase Inhibition Selectivity Profile of 2-(1-Benzylpiperidin-3-yl)pyridine

2-(1-Benzylpiperidin-3-yl)pyridine exhibits a distinct selectivity profile among related piperidine derivatives, with notable potency against ALK and c-Met kinases [1]. In contrast, another N-benzylpiperidine analogue (CHEMBL4580395) demonstrated significantly lower potency against PI3Kδ (IC50 = 3980 nM) and PI3Kβ (IC50 = 15800 nM) [2]. This stark difference in target engagement highlights the critical impact of the specific benzylpiperidine structure on kinase selectivity.

Kinase Inhibition Drug Discovery Selectivity Profiling

Sub-Micromolar Cellular Activity in a PI3K/AKT Pathway Model

In cellular assays, 2-(1-Benzylpiperidin-3-yl)pyridine (designated CHEMBL2165502) inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. This potency is in stark contrast to a structurally distinct comparator, CHEMBL3408270, a potent PI3Kβ inhibitor, which achieves an IC50 of 0.400 nM in a different cell line (MDA-MB-468) [2]. This cross-study comparison highlights that while not the most potent PI3K inhibitor overall, CHEMBL2165502 demonstrates a specific, sub-micromolar effect on the PI3Kδ-AKT signaling axis, differentiating it from compounds optimized for other PI3K isoforms.

Cellular Pharmacology PI3K/AKT Pathway Cancer Research

Scaffold Selectivity in Multi-Target Drug Design for Alzheimer's Disease

The N-benzylpiperidine scaffold of 2-(1-benzylpiperidin-3-yl)pyridine serves as a privileged starting point for designing multi-target directed ligands (MTDLs) for Alzheimer's disease . In a study of similar N-benzyl piperidine derivatives, optimized compounds like 'd5' achieved potent dual inhibition of HDAC (IC50 = 0.17 μM) and AChE (IC50 = 6.89 μM), alongside neuroprotective activities . This class-level evidence demonstrates the inherent value of the core scaffold. However, the specific pyridine substitution on 2-(1-benzylpiperidin-3-yl)pyridine distinguishes it from these optimized analogues, likely conferring a different selectivity and potency profile that is directly linked to its unique kinase activity [1].

Alzheimer's Disease HDAC/AChE Inhibition Multi-Target Ligand

Targeted Research Applications for 2-(1-Benzylpiperidin-3-yl)pyridine (861907-77-9) Based on Product-Specific Evidence


Investigating the Role of ALK and c-Met Kinases in Non-Small Cell Lung Cancer (NSCLC)

Procure 2-(1-Benzylpiperidin-3-yl)pyridine as a characterized small-molecule probe for studying Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met) signaling pathways, based on its documented inhibitory activity against these receptor tyrosine kinases [1]. This compound is suitable for use in preclinical NSCLC models [1] to validate target engagement and downstream effects. Substituting with a generic N-benzylpiperidine analogue lacking this specific kinase profile would lead to misinterpretation of biological data .

Profiling PI3Kδ-Mediated AKT Phosphorylation in Cellular Models

Utilize this compound (CHEMBL2165502) as a tool with a defined cellular IC50 of 102 nM for inhibiting PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells [2]. This makes it valuable for dose-response studies to map the PI3Kδ-AKT signaling branch in immune or cancer cell lines. Its sub-micromolar potency provides a clear, measurable window for probing pathway dynamics, which is not a guaranteed property of all N-benzylpiperidine analogues [3].

Developing Multi-Target Directed Ligands (MTDLs) for Neurodegeneration Research

Leverage the core N-benzylpiperidine scaffold, a validated pharmacophore for developing dual HDAC/AChE inhibitors with neuroprotective properties . This specific compound serves as a critical synthetic intermediate or a reference molecule for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and physiochemical properties in next-generation Alzheimer's disease therapeutics. Its unique kinase profile [1] offers an additional dimension for designing molecules with a broader therapeutic reach.

Quote Request

Request a Quote for 2-(1-Benzylpiperidin-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.